Ethanol, 2-[2-[2-[2-[p-(1,1,3,3-tetramethylbutyl)phenoxy]ethoxy]ethoxy]ethoxy]-
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Overview
Description
Triton X-45 (n=4) is a non-ionic surfactant, known chemically as 4-(1,1,3,3-tetramethylbutyl)phenyl-polyethylene glycol. It is characterized by a low hydrophile-lipophile balance (HLB) value, making it suitable for various applications, including bioseparation processes. This compound is easily dispersible in aqueous solutions at room temperature and is chemically stable in most acidic and alkaline solutions .
Preparation Methods
Triton X-45 (n=4) is synthesized through the ethoxylation of 4-(1,1,3,3-tetramethylbutyl)phenol. The reaction involves the addition of ethylene oxide to the phenol compound under controlled conditions, typically in the presence of a catalyst. The degree of ethoxylation determines the number of ethylene oxide units (n=4 in this case) attached to the phenol ring .
Chemical Reactions Analysis
Triton X-45 (n=4) primarily undergoes reactions typical of non-ionic surfactants. These include:
Oxidation: The ethylene oxide chains can be oxidized under strong oxidative conditions.
Reduction: The phenolic group can be reduced to a corresponding hydroxy compound.
Substitution: The phenolic hydrogen can be substituted with various functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various alkylating agents for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Triton X-45 (n=4) has a wide range of scientific research applications:
Chemistry: Used as a surfactant in various chemical reactions and processes, including emulsification and solubilization.
Biology: Employed in the purification of proteins and other biomolecules due to its ability to disrupt cell membranes and solubilize membrane proteins.
Medicine: Utilized in the treatment of human plasma to inactivate viruses, such as the hepatitis C virus, before transfusion.
Industry: Applied in the formulation of paints, coatings, cleaners, and agrochemicals due to its excellent emulsifying and wetting properties .
Mechanism of Action
The mechanism of action of Triton X-45 (n=4) involves its ability to reduce surface tension and disrupt lipid bilayers. This property makes it effective in solubilizing hydrophobic compounds and disrupting cell membranes. The molecular targets include lipid bilayers and hydrophobic regions of proteins, facilitating their solubilization and purification .
Comparison with Similar Compounds
Triton X-45 (n=4) can be compared with other non-ionic surfactants such as:
Triton X-100: Similar in structure but with a higher degree of ethoxylation, making it more hydrophilic.
Brij® 35: Another non-ionic surfactant with a different hydrophile-lipophile balance, used in similar applications.
ECOSURF™ EH-3: A non-ionic surfactant with different ethoxylation levels and applications.
Triton X-45 (n=4) is unique due to its specific balance of hydrophilic and lipophilic properties, making it particularly suitable for applications requiring low HLB values .
Properties
CAS No. |
2315-63-1 |
---|---|
Molecular Formula |
C22H38O5 |
Molecular Weight |
382.5 g/mol |
IUPAC Name |
2-[2-[2-[2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]ethoxy]ethoxy]ethoxy]ethanol |
InChI |
InChI=1S/C22H38O5/c1-21(2,3)18-22(4,5)19-6-8-20(9-7-19)27-17-16-26-15-14-25-13-12-24-11-10-23/h6-9,23H,10-18H2,1-5H3 |
InChI Key |
UYDLBVPAAFVANX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CC(C)(C)C1=CC=C(C=C1)OCCOCCOCCOCCO |
Origin of Product |
United States |
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